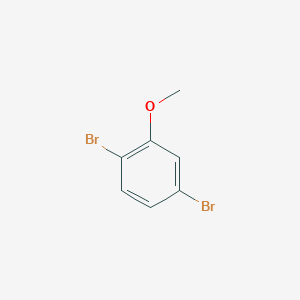

2,5-Dibromoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGNTPRGNRICPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539376 | |

| Record name | 1,4-Dibromo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95970-08-4 | |

| Record name | 1,4-Dibromo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,5-Dibromoanisole via Nucleophilic Aromatic Substitution of 1,4-Dibromo-2-fluorobenzene

Abstract

This technical guide provides an in-depth exploration of a robust and high-yielding synthetic route to 2,5-Dibromoanisole, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The methodology centers on the nucleophilic aromatic substitution (SNAr) of 1,4-dibromo-2-fluorobenzene with a methoxide source. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical aspects of safety, data analysis, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this key chemical building block.

Introduction: The Strategic Importance of this compound

Substituted anisoles are foundational scaffolds in medicinal chemistry and materials science. Among them, this compound (also known as 1,4-dibromo-2-methoxybenzene) serves as a critical precursor for more complex molecular architectures.[3] The two bromine atoms provide reactive handles for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, enabling the stepwise or simultaneous formation of new carbon-carbon or carbon-heteroatom bonds.[3][4] This versatility makes it an indispensable intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced organic materials.[1][3]

This guide focuses on a particularly efficient synthesis pathway starting from 1,4-dibromo-2-fluorobenzene. This precursor is strategically well-suited for a nucleophilic aromatic substitution (SNAr) reaction, a powerful class of reactions for modifying aromatic rings.[5][6] The presence of a highly electronegative fluorine atom ortho to a bromine atom, coupled with the overall electron-withdrawing character of the di-brominated ring, activates the molecule for nucleophilic attack, making the displacement of fluoride by a methoxide ion a favorable transformation.

Mechanistic Insights: The Rationale Behind the Reaction

The conversion of 1,4-dibromo-2-fluorobenzene to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is distinct from the more common electrophilic aromatic substitution and requires specific features on the aromatic ring for the reaction to succeed.[7][8]

Pillars of the SNAr Mechanism in this Synthesis:

-

Electron-Deficient Aromatic Ring: The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. In 1,4-dibromo-2-fluorobenzene, the two bromine atoms serve this purpose, reducing the electron density of the benzene ring and making it more susceptible to attack by a nucleophile.

-

Excellent Leaving Group: A good leaving group, one that is stable once it has departed from the ring, is essential. Fluorine, being the most electronegative element, is an excellent leaving group in SNAr reactions, particularly when the ring is activated.

-

Strong Nucleophile: The reaction requires a potent nucleophile to attack the electron-deficient ring. In this synthesis, the methoxide ion (CH₃O⁻) acts as the nucleophile. It is generated in situ from methanol through deprotonation by a strong base, potassium tert-butoxide.

The reaction is generally understood to proceed through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single transition state.[6][7]

The Reaction Unfolded:

-

Nucleophilic Attack: The methoxide ion attacks the carbon atom bonded to the fluorine. This position is activated by the ortho and para bromine atoms.

-

Formation of the Intermediate: The attack forms a negatively charged, non-aromatic Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing bromine atoms.

-

Rearomatization and Elimination: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled, resulting in the final product, this compound.

Experimental Protocol: From Reactants to Purified Product

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound. The protocol is based on a reported procedure with a high yield of 84%.[1][2][9]

Materials and Reagents

A summary of the physical and chemical properties of the reactants and the product is provided in the table below for easy reference and calculation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Safety Precautions |

| 1,4-Dibromo-2-fluorobenzene | C₆H₃Br₂F | 253.90 | 1435-52-5 | Causes skin and serious eye irritation; may cause respiratory irritation.[4][10] |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 865-47-4 | Flammable solid; causes severe skin burns and eye damage. |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Highly flammable liquid and vapor; may form explosive peroxides. |

| Methanol, Anhydrous | CH₄O | 32.04 | 67-56-1 | Highly flammable liquid and vapor; toxic if swallowed, in contact with skin, or if inhaled. |

| This compound | C₇H₆Br₂O | 265.93 | 95970-08-4 | Toxic if swallowed.[11] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Procedure

Reaction Setup:

-

To a suitable round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol).[9]

-

Add anhydrous tetrahydrofuran (THF, 492 mL) and anhydrous methanol (40 mL, 984.7 mmol) to the flask and stir until the starting material is fully dissolved.[9]

Reagent Addition and Reaction: 3. Slowly add a 1 M solution of potassium tert-butoxide in hexane (118.2 mL, 118.2 mmol) dropwise to the reaction mixture at room temperature.[1][9] The slow addition is crucial to control any potential exotherm. 4. After the addition is complete, warm the reaction mixture to 70 °C and allow it to stir overnight.[2][9] The elevated temperature ensures the reaction proceeds to completion.

Work-up and Extraction: 5. Upon completion of the reaction (which can be monitored by TLC or GC-MS), cool the mixture to room temperature and quench by carefully adding water (50 mL).[9] 6. Dilute the mixture with diethyl ether (400 mL) and transfer it to a separatory funnel.[2][9] 7. Wash the organic layer once with a saturated aqueous solution of ammonium chloride (300 mL).[9] This step helps to remove any remaining basic residues. 8. Separate the layers and back-extract the aqueous layer with an additional portion of diethyl ether (200 mL) to recover any dissolved product.[2][9] 9. Combine all organic phases and dry them over anhydrous sodium sulfate.[9]

Purification: 10. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[9] 11. Purify the crude product by fast column chromatography on silica gel, using a 5-10% ethyl acetate/hexane mixture as the eluent.[2][9] 12. Combine the product-containing fractions and remove the solvent under reduced pressure to yield pure 2,5-dibromo-1-methoxybenzene (this compound). An expected yield of approximately 22.0 g (84%) can be achieved.[9]

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE):

-

Always wear appropriate protective eyeglasses or chemical safety goggles.[12]

-

Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[12][13]

-

A lab coat or appropriate protective clothing is mandatory.[12]

-

All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

Reactant and Product Handling:

-

1,4-Dibromo-2-fluorobenzene: This compound is an irritant. Avoid contact with eyes, skin, and clothing. Minimize dust generation.[10][12]

-

Potassium tert-butoxide: This reagent is highly reactive and corrosive. It reacts vigorously with water. Handle with extreme care in a dry, inert atmosphere if possible.

-

Anhydrous Solvents (THF, Methanol): Both are highly flammable. Ensure there are no ignition sources nearby. THF can form explosive peroxides upon storage; always use from a freshly opened container or test for peroxides.

Waste Disposal:

-

All organic waste, including solvents and reaction residues, should be collected in a designated halogenated organic waste container.[8]

-

Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting and Optimization

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated base (potassium tert-butoxide exposed to moisture). | - Extend the reaction time or slightly increase the temperature.- Ensure the use of fresh, high-quality potassium tert-butoxide. |

| Low Yield | - Inefficient extraction.- Loss of product during chromatography. | - Perform an additional back-extraction of the aqueous layer.- Carefully monitor fractions during column chromatography. |

| Formation of Side Products | - Presence of water in the reaction mixture.- Overheating. | - Use anhydrous solvents and reagents.- Maintain careful temperature control throughout the reaction. |

Conclusion

The synthesis of this compound from 1,4-dibromo-2-fluorobenzene via nucleophilic aromatic substitution is a highly efficient and reliable method, capable of producing the desired product in excellent yields. The procedure's success hinges on the principles of the SNAr mechanism, requiring an activated aromatic substrate, a strong nucleophile, and a good leaving group. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for application in pharmaceutical development and advanced material synthesis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene, 99+%. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Smith, J. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Retrieved from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Smith, A. M. et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

Sources

- 1. This compound | 95970-08-4 [chemicalbook.com]

- 2. This compound CAS#: 95970-08-4 [m.chemicalbook.com]

- 3. This compound | 95970-08-4 | Benchchem [benchchem.com]

- 4. 1,4-ジブロモ-2-フルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. vapourtec.com [vapourtec.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. homeworkforyou.com [homeworkforyou.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lgcstandards.com [lgcstandards.com]

Introduction: The Strategic Importance of 2,5-Dibromoanisole

An In-depth Technical Guide to 2,5-Dibromoanisole: Structure, Properties, and Synthetic Utility

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules.[1][2] this compound (CAS No. 95970-08-4), also known as 1,4-dibromo-2-methoxybenzene, has emerged as a highly versatile and valuable intermediate.[3] Its structure, featuring a methoxy-activated aromatic ring with two strategically positioned bromine atoms, offers a powerful platform for synthetic chemists. The differential reactivity of the carbon-bromine bonds, influenced by the electronic nature of the methoxy group, allows for selective and sequential functionalization.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, detailed spectroscopic signature, validated synthetic protocols, and its pivotal role as a precursor in the synthesis of high-value compounds. The insights provided herein are designed to empower chemists to harness the full synthetic potential of this important intermediate.

Molecular Structure and Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its structure and physical properties. This compound is a disubstituted benzene derivative, the structure of which is foundational to its reactivity and applications.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 95970-08-4 | [3] |

| Molecular Formula | C₇H₆Br₂O | [4] |

| Molecular Weight | 265.93 g/mol | [4] |

| Appearance | Off-white to yellow liquid crystalline solid | [3][5] |

| Boiling Point | 257-261 °C | [3] |

| Density | ~1.823 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 9.2 Ų | [4] |

| XLogP3 | 3.6 | [6] |

| Storage | Sealed in dry, Room Temperature | [3] |

Spectroscopic Characterization

Precise analytical characterization is essential for verifying the identity and purity of synthetic intermediates. The following sections detail the expected spectroscopic signatures of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals.

-

Aromatic Region (δ 6.5-7.5 ppm): Three signals, each integrating to one proton, are expected. The proton at C6 (ortho to the methoxy group) will be the most upfield due to the electron-donating effect of the ether. The proton at C3 (between the two bromine atoms) will likely appear as a doublet of doublets, coupled to the protons at C4 and C6. The proton at C4 will also show complex splitting.

-

Methoxy Region (δ ~3.9 ppm): A sharp singlet integrating to three protons is characteristic of the -OCH₃ group.[7]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals.

-

Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons are predicted. The carbon attached to the oxygen (C1) will be the most downfield (~155-160 ppm). The two carbons bonded to bromine (C2, C5) will appear significantly upfield compared to unsubstituted aromatic carbons, typically in the 110-120 ppm range.[8]

-

Methoxy Carbon (δ ~56 ppm): A single signal for the methoxy carbon is expected.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule.[9] The IR spectrum of this compound will be dominated by vibrations characteristic of a substituted aromatic ether.

-

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.[10]

-

Aliphatic C-H Stretch: Medium bands around 2960-2850 cm⁻¹ from the methyl group.[11]

-

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1570-1460 cm⁻¹ range.[11]

-

Asymmetric C-O-C Stretch: A strong, characteristic band around 1240 cm⁻¹. This is a key diagnostic peak for aryl alkyl ethers.[11]

-

Symmetric C-O-C Stretch: A medium to strong band around 1020 cm⁻¹.[11]

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹, which are often difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[3]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a distinctive molecular ion cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). This will result in three major peaks at m/z 264 (M⁺), 266 (M+2)⁺, and 268 (M+4)⁺ with a relative intensity ratio of approximately 1:2:1. The presence of this pattern is definitive proof of a dibrominated compound.

-

Key Fragmentation: Common fragmentation pathways involve the loss of a methyl radical or a bromine atom.[12][13]

-

[M-15]⁺: Loss of the methyl group (•CH₃) to give a fragment at m/z 251/253/255.

-

[M-79/81]⁺: Loss of a bromine atom (•Br) to give a fragment at m/z 187/189.

-

Synthesis and Reactivity

The synthesis of this compound can be achieved through several reliable methods. Here, we detail a high-yield protocol based on nucleophilic aromatic substitution, a cornerstone reaction in modern organic synthesis.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This procedure describes the synthesis of 2,5-dibromo-1-methoxybenzene from 1,4-dibromo-2-fluorobenzene and methanol. The causality for this reaction lies in the activation of the aromatic ring by the fluorine atom, which is a good leaving group in this context, and the use of a strong, non-nucleophilic base (potassium tert-butoxide) to generate the methoxide nucleophile in situ.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology: [3][5]

-

Reaction Setup: To a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in tetrahydrofuran (492 mL) and methanol (40 mL, 984.7 mmol), add potassium tert-butoxide (118.2 mL of a 1 M hexane solution, 118.2 mmol) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature before warming to 70 °C. Maintain this temperature overnight.

-

Work-up: After cooling, quench the reaction by adding water (50 mL). Dilute the mixture with diethyl ether (400 mL) and wash once with a saturated ammonium chloride solution (300 mL).

-

Extraction: Separate the layers and back-extract the aqueous phase with diethyl ether (200 mL).

-

Drying and Concentration: Combine all organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by fast column chromatography using a 5-10% ethyl acetate/hexane eluent system. This typically yields the final product, 2,5-dibromo-1-methoxybenzene, as an off-white solid (22.0 g, 84% yield).[5]

Chemical Reactivity and Synthetic Potential

The two bromine atoms on the anisole ring are the primary handles for synthetic elaboration. They are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[14][15][16] This reactivity allows for the sequential or double introduction of aryl, alkyl, or amino groups, enabling the construction of complex molecular architectures from a simple starting material. The methoxy group, being an ortho-, para-director, electronically influences the reactivity of the two C-Br bonds, which can sometimes be exploited for regioselective reactions.[16]

Caption: Reactivity of this compound in Cross-Coupling Reactions.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a synthetic intermediate. Dibrominated aromatic compounds are crucial precursors for a wide range of biologically active molecules and functional materials.[16]

-

Pharmaceutical Synthesis: In drug discovery, scaffolds derived from this compound are used to explore chemical space around a biological target. By employing cross-coupling reactions, medicinal chemists can rapidly generate libraries of analogues with diverse substituents at the 2- and 5-positions. This strategy is instrumental in developing structure-activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and pharmacokinetic properties. While direct examples are often proprietary, the utility of analogous building blocks like 2,5-dibromothiazole in creating kinase inhibitors for cancer therapy highlights the potential of this class of compounds.[17][18]

-

Organic Materials: The ability to undergo double cross-coupling reactions makes this compound a candidate for the synthesis of conjugated polymers. Such materials are investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, following established safety protocols.

-

Hazard Classification: The compound is classified as toxic if swallowed (GHS Hazard statement H301).[4][6]

-

Handling Precautions:

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[3][6]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marketing.emolecules.com [marketing.emolecules.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR [m.chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. benchchem.com [benchchem.com]

- 12. tutorchase.com [tutorchase.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,6-Dibromoaniline(608-30-0) 13C NMR [m.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,5-Dibromoanisole: A Versatile Building Block in Chemical Synthesis

Introduction

2,5-Dibromoanisole is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its disubstituted benzene ring, featuring bromine atoms at the 2 and 5 positions and a methoxy group at the 1 position, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, applications, and safety considerations. The content is tailored for researchers, scientists, and drug development professionals who utilize such building blocks in the creation of novel compounds.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 95970-08-4 | [1] |

| Molecular Formula | C₇H₆Br₂O | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | Off-white to yellow liquid crystalline solid | [2] |

| Boiling Point | 252 °C at 760 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 99.1 ± 20.3 °C | [2] |

| Refractive Index | 1.577 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through multiple pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common synthetic routes are detailed below.

Method 1: From 2-Bromo-5-aminoanisole via Diazotization

This classical approach involves the conversion of an amino group to a bromine atom via a Sandmeyer-type reaction.

Reaction Scheme:

A representative diazotization and Sandmeyer reaction for the synthesis of this compound.

A detailed experimental protocol for this method involves the careful diazotization of 2-bromo-5-aminoanisole in the presence of sulfuric acid and sodium nitrite at low temperatures. The resulting diazonium salt is then treated with cuprous bromide in hydrobromic acid to yield this compound[3]. While effective, this method requires careful control of temperature and handling of potentially unstable diazonium intermediates.

Method 2: Nucleophilic Aromatic Substitution of 1,4-Dibromo-2-fluorobenzene

A more contemporary and often higher-yielding method involves the nucleophilic aromatic substitution of a fluorine atom with a methoxy group.

Reaction Scheme:

Nucleophilic aromatic substitution for the synthesis of this compound.

This approach offers a more direct route with generally milder reaction conditions. The electron-withdrawing nature of the bromine atoms activates the fluorine atom for nucleophilic attack by the methoxide ion.

This protocol is adapted from established literature procedures[4].

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

Potassium tert-butoxide (KOtBu)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in anhydrous THF (492 mL) and methanol (40 mL, 984.7 mmol) at room temperature, add potassium tert-butoxide (1 M in hexane, 118.2 mL, 118.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 1 hour, then heat to 70 °C and maintain overnight.

-

Cool the reaction to room temperature and quench with water (50 mL).

-

Dilute the mixture with diethyl ether (400 mL) and wash with saturated aqueous ammonium chloride solution (300 mL).

-

Separate the organic layer and back-extract the aqueous layer with diethyl ether (200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 5-10% ethyl acetate in hexane as the eluent to afford pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two bromine atoms, which can be selectively functionalized through various cross-coupling reactions. This makes it a valuable precursor in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.

Precursor to Bioactive Molecules

A significant application of this compound is its conversion to 2,5-dibromophenol. This derivative serves as a key intermediate in the synthesis of pharmaceutical compounds, including modulators of the 5-HT6 receptor, which are targets for the treatment of cognitive disorders such as Alzheimer's disease[5][6].

Role in Materials Science

Dibrominated aromatic compounds are crucial building blocks for the synthesis of semiconducting polymers used in organic light-emitting diodes (OLEDs) and organic solar cells[5]. The two bromine atoms on this compound can participate in cross-coupling reactions like Suzuki and Stille couplings to form the backbone of these polymers. Additionally, its derivatives have been explored as components in the formulation of liquid crystals[5].

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Fire Safety: Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen halides.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals for the methoxy protons and the three aromatic protons.

-

Methoxy Protons (-OCH₃): A singlet integrating to 3H, expected to appear around 3.8-4.0 ppm.

-

Aromatic Protons:

-

H-6: This proton is ortho to a bromine atom and meta to the methoxy group. It is expected to be a doublet with a small coupling constant (J ≈ 2-3 Hz) due to meta-coupling with H-4, appearing around 7.4-7.6 ppm.

-

H-3: This proton is ortho to the methoxy group and meta to a bromine atom. It is expected to be a doublet with a larger coupling constant (J ≈ 8-9 Hz) due to ortho-coupling with H-4, appearing around 6.8-7.0 ppm.

-

H-4: This proton is ortho to a bromine atom and ortho to H-3, and meta to H-6. It is expected to be a doublet of doublets with coupling constants corresponding to its ortho- and meta-couplings, appearing around 7.2-7.4 ppm.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show seven distinct signals: one for the methoxy carbon and six for the aromatic carbons.

-

Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atoms. The carbon attached to the methoxy group (C-1) is expected to be the most downfield among the non-brominated carbons. The carbons attached to the bromine atoms (C-2 and C-5) will be significantly deshielded and are expected to appear in the range of 110-120 ppm. The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts in the aromatic region (115-140 ppm), with their exact positions determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic, -OCH₃): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretching (aryl ether): A strong, characteristic peak in the 1250-1000 cm⁻¹ region.

-

C-Br stretching: Peaks in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 264, 266, and 268, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 251/253/255, and the loss of a bromine atom (-Br) to give a fragment at m/z 187/189.

Conclusion

This compound is a synthetically valuable intermediate with demonstrated utility in the preparation of precursors for pharmaceuticals and advanced materials. Its well-defined reactivity, particularly at the carbon-bromine bonds, allows for its incorporation into complex molecular frameworks through established cross-coupling methodologies. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate its effective and safe use in research and development endeavors.

References

-

PubMed. 5-ht6 receptors as emerging targets for drug discovery. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 2,5-Dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Dibromoanisole

This compound (CAS No. 95970-08-4) is a halogenated aromatic ether. Its structure, featuring a methoxy group and two bromine atoms on a benzene ring, makes it a valuable intermediate in organic and pharmaceutical synthesis.[1] The precise positioning of the bromine atoms allows for regioselective functionalization, enabling the construction of complex molecular architectures. Understanding its fundamental physical properties, such as melting and boiling points, is not merely an academic exercise; it is a critical prerequisite for its safe handling, purification, and application in multi-step synthetic pathways. This guide provides a detailed examination of these properties, grounded in established experimental methodologies and data from reliable chemical sources.

Core Physical and Chemical Properties

The physical state and thermal transition points of a compound dictate the conditions required for storage, reaction, and purification. For this compound, the available data points to a substance that is either a low-melting solid or a liquid at ambient temperatures.

Data Summary

The following table summarizes the key physical properties reported for this compound. It is crucial to note the variations in reported values, which can stem from different experimental conditions or sample purities.

| Property | Reported Value(s) | Source(s) |

| Molecular Formula | C₇H₆Br₂O | [2][3] |

| Molecular Weight | 265.93 g/mol | [2][3] |

| Appearance | Off-white to yellow liquid crystalline | [1][3] |

| Melting Point | Not Available (N/A) | [2] |

| Boiling Point | 252.043 °C at 760 mmHg257-261 °C | [2][4] |

| Density | 1.824 g/cm³1.823 g/cm³ (Predicted) | [2][4] |

In-Depth Analysis

-

Melting Point: The designation of this compound as a "liquid crystalline" substance[1][3] and the lack of a specific melting point in several databases[2] suggest its melting point is close to or below standard room temperature. This has practical implications for storage, as it may exist in a semi-solid or liquid state. The purity of the substance is a critical determinant; impurities invariably lead to a depression of the melting point and a broadening of the melting range.[5] For context, its isomers, 3,5-Dibromoanisole and 2,4-Dibromoanisole, are solids at room temperature with reported melting points of 34-38 °C and 61-63 °C, respectively.[6]

-

Boiling Point: The boiling point is a more consistently reported property. Values cluster around 252-261 °C at standard atmospheric pressure (760 mmHg).[2][4] This high boiling point is expected for a molecule of its mass and polarity. When performing distillations, it is essential to account for atmospheric pressure, as a reduction in pressure will lead to a corresponding decrease in the boiling point.[5] This principle is the foundation of vacuum distillation, a technique often employed for high-boiling compounds to prevent thermal decomposition.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental to compound characterization and purity assessment. The methodologies described below are standard in organic chemistry laboratories.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears (T₁) to the temperature at which the last crystal melts (T₂).[5] A narrow range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: If the sample is solid, place a small amount on a clean, dry surface and crush it into a fine powder. This ensures uniform heat distribution.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be no more than 1-2 mm to ensure even heating.[5][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Heating and Observation:

-

Heat the sample rapidly to obtain an approximate melting point. Allow the apparatus to cool.

-

In the second run, heat rapidly until the temperature is about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate measurement, allowing the temperature of the sample and the thermometer to equilibrate.

-

-

Data Recording: Record T₁ (first liquid drop) and T₂ (all solid disappears). The melting point is reported as the range T₁ - T₂.

Protocol 2: Boiling Point Determination (Microscale Method)

This method is suitable for small quantities of liquid and relies on observing the temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Add 2-3 mL of the liquid this compound to a small test tube. Attach this test tube to a thermometer using a rubber band or thread.

-

Inverted Capillary: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Suspend the assembly in a heating bath (e.g., a beaker with mineral oil). The oil bath ensures uniform temperature distribution and prevents rapid temperature fluctuations.[8]

-

Observation: Heat the bath slowly. As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Data Recording: Note the temperature at which this rapid stream of bubbles is observed. To confirm, you may remove the heat source slightly; the boiling point is the temperature at which the bubbling ceases and the liquid just begins to re-enter the capillary tube.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical sample's physical properties.

Caption: Workflow for determining the melting and boiling points.

Conclusion: Practical Application of Physical Data

The characterization of this compound's physical properties is a foundational step for its effective use in research and development. A boiling point of approximately 252-261 °C informs purification strategies like distillation, while the understanding that it may be a low-melting solid or liquid is crucial for its proper handling and storage. By adhering to rigorous experimental protocols, researchers can ensure the quality and purity of their materials, which is paramount for achieving reliable and reproducible results in synthetic chemistry and drug discovery.

References

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,5-Dibromoaniline.

- LookChem. (n.d.). This compound.

- XiXisys. (n.d.). GHS SDS for CAS: 95970-08-4 Name: this compound.

- Sigma-Aldrich. (n.d.). 3,5-Dibromoanisole 97%.

- ECHEMI. (n.d.). This compound Formula.

- ChemicalBook. (n.d.). This compound CAS#: 95970-08-4.

- Unknown. (n.d.).

- ChemicalBook. (n.d.). This compound | 95970-08-4.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2,4-Dibromoanisole.

- Queen's University. (n.d.). ORGANIC LABORATORY TECHNIQUES 4.1. MELTING POINT.

- Learning Space. (n.d.). Determination of Melting points and Boiling points.

- Chemsrc. (n.d.). This compound | CAS#:95970-08-4.

- PubChem. (n.d.). 2,4-Dibromoanisole.

- National Institutes of Health. (n.d.). 2,5-Dibromoaniline | C6H5Br2N | CID 77198.

- FUJIFILM Wako Chemicals. (n.d.). 2,4-Dibromoanisole.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Scribd. (n.d.). Experiment 5: Boiling Point and Melting Point Determination.

- PubChem. (n.d.). 3,5-Dibromoanisole.

- Sigma-Aldrich. (n.d.). 2-Bromoanisole 97%.

Sources

- 1. This compound | 95970-08-4 [chemicalbook.com]

- 2. Cas 95970-08-4,this compound | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 95970-08-4 [chemicalbook.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. 21702-84-1・2,4-Dibromoanisole・328-38882・326-38883[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. byjus.com [byjus.com]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

Regioselectivity in the bromination of anisole

An In-Depth Technical Guide to the Regioselectivity in the Bromination of Anisole

Abstract

The bromination of anisole (methoxybenzene) is a cornerstone reaction in organic synthesis, serving as a classic illustration of electrophilic aromatic substitution (EAS). The profound influence of the methoxy substituent governs the reaction's rate and regiochemical outcome. This guide provides a detailed examination of the electronic and steric factors that dictate the preferential substitution at the ortho and para positions. We will dissect the reaction mechanism, from the generation of the electrophile to the critical resonance stabilization of the arenium ion intermediates, which decisively favors the ortho and para pathways over meta substitution. Furthermore, this paper explores the experimental variables—including the choice of brominating agent, solvent, and temperature—that researchers can manipulate to control the ortho-to-para product ratio. By synthesizing mechanistic theory with practical, field-proven protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to predict and control the outcomes of this fundamental aromatic functionalization.

The Mechanistic Framework: Electrophilic Aromatic Substitution on Activated Rings

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings.[1] The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich π-system of the benzene ring, followed by the restoration of aromaticity.[2]

-

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking an electrophile (E+). This rate-determining step disrupts the aromatic system, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2]

-

Deprotonation and Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This fast step restores the highly stable aromatic π-system.[3]

Caption: General mechanism of Electrophilic Aromatic Substitution.

The reactivity of the benzene ring is heavily influenced by its substituents. Anisole features a methoxy (-OCH₃) group, which is a powerful activating group that significantly accelerates the rate of EAS compared to unsubstituted benzene.[4][5][6] This activation stems from the interplay of two opposing electronic effects.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[7][8][9] This effect is dominant.

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond framework.[10]

The strong, activating +R effect overwhelms the deactivating -I effect, making anisole approximately 10,000 times more reactive than benzene in reactions like nitration.[5] The resonance structures clearly illustrate the accumulation of negative charge at the carbons ortho and para to the methoxy group, predisposing these sites to electrophilic attack.

Caption: Resonance structures of anisole showing increased electron density.

The Heart of Regioselectivity: Stability of the Arenium Ion

The regiochemical outcome of the bromination of anisole is determined by the relative stability of the transition states leading to the possible arenium ion intermediates. An examination of the resonance structures for ortho, meta, and para attack reveals why the reaction is so highly selective.

Ortho and Para Attack: When the electrophile (Br⁺) attacks at the ortho or para position, the resulting arenium ion is significantly stabilized. A key resonance contributor places the positive charge on the carbon atom directly bonded to the methoxy group. This allows the lone pair of electrons from the oxygen to participate in resonance, delocalizing the positive charge onto the oxygen atom and creating a highly stable oxonium ion structure.[5][11] This additional resonance form drastically lowers the activation energy for the ortho and para pathways.

Meta Attack: In contrast, if the attack occurs at the meta position, the positive charge in the arenium ion is never located on the carbon adjacent to the methoxy group. Consequently, the oxygen's lone pairs cannot directly stabilize the carbocation through resonance.[5] The absence of this crucial stabilizing contributor makes the meta intermediate significantly less stable and the corresponding reaction pathway energetically unfavorable. In fact, the inductive effect of the oxygen makes the meta positions slightly less electron-rich than the carbons in benzene, effectively deactivating them.[10]

Caption: Energy pathways for electrophilic attack on anisole.

The Deciding Factor: Steric Hindrance and the Ortho/Para Ratio

While electronic factors activate both ortho and para positions, the para product is typically the major isomer formed. This preference is primarily attributed to steric hindrance.[12][13] The methoxy group, while not exceptionally bulky, creates a degree of steric congestion around the two adjacent ortho positions. This hinders the approach of the electrophile, making an attack at the sterically unencumbered para position more favorable.[13][14] Therefore, the combination of powerful electronic stabilization and lower steric hindrance leads to a product distribution that heavily favors the para-bromoanisole isomer.[15][16]

A Practical Guide to Controlling Regioselectivity

For the synthetic chemist, controlling the ortho/para ratio is paramount. This can be achieved by carefully selecting the reaction conditions.

Choice of Brominating Agent

-

Elemental Bromine (Br₂): This is a highly reactive reagent. Due to the strong activation of the anisole ring, reactions with Br₂ are extremely fast and can easily lead to polysubstitution, yielding 2,4-dibromoanisole and even 2,4,6-tribromoanisole, especially if a Lewis acid is present or an excess of bromine is used.[17][18]

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[17] It generates a low concentration of Br₂ in situ, which helps to prevent over-bromination. Reactions with NBS often exhibit high para-selectivity.[15][19]

-

Ammonium Bromide/Hydrogen Peroxide (NH₄Br/H₂O₂): This system generates electrophilic bromine in situ under oxidative conditions and has been reported to provide excellent yields of para-monobrominated products with high selectivity.[16]

Solvent Effects

The choice of solvent can influence the product ratio. Polar solvents like acetic acid are common and can help stabilize the charged intermediates.[17] Some studies on the bromination of related phenols have shown that the ortho/para ratio can be significantly influenced by the solvent, with chlorinated solvents sometimes favoring higher ortho substitution.[19]

Temperature Control

Lowering the reaction temperature is a standard strategy to enhance selectivity.[17] The transition state leading to the sterically favored para product has a lower activation energy than the transition state for the ortho product. By conducting the reaction at reduced temperatures (e.g., 0 °C), the kinetic preference for the para pathway is amplified.

Stoichiometry and Catalyst Avoidance

-

Stoichiometry: To minimize polysubstitution, it is critical to use a strict 1:1 molar ratio of anisole to the brominating agent. Slow, dropwise addition of the bromine source helps maintain a low electrophile concentration, further disfavoring a second substitution on the already-formed monobromoanisole product.[17]

-

Catalysis: Unlike the bromination of benzene, a Lewis acid catalyst (e.g., FeBr₃) is generally unnecessary and not recommended for anisole.[17][20] The methoxy group activates the ring so strongly that the reaction proceeds rapidly without catalysis. Adding a Lewis acid would dramatically increase the reaction rate, making it difficult to control and promoting extensive over-bromination.[17][18]

Data Summary: Regioselectivity Under Various Conditions

The following table summarizes typical product distributions for the monobromination of anisole, illustrating the impact of different experimental parameters.

| Brominating Agent | Solvent | Temperature (°C) | Catalyst | Predominant Product | Typical Para:Ortho Ratio |

| Br₂ | Acetic Acid | Room Temp | None | para-Bromoanisole | ~9:1 |

| Br₂ | CCl₄ | 0 | None | para-Bromoanisole | >10:1 |

| NBS | Acetonitrile | Room Temp | None | para-Bromoanisole | Highly selective, often >95% para[15] |

| NH₄Br / H₂O₂ | Acetic Acid | Room Temp | None | para-Bromoanisole | Highly selective para[16] |

| Br₂ | Acetic Acid | Room Temp | FeBr₃ | Polysubstituted | Low selectivity |

Experimental Protocol: High-Selectivity para-Bromination of Anisole

This protocol details a reliable method for the synthesis of 4-bromoanisole, prioritizing high regioselectivity and minimizing side products.

Objective: To synthesize 4-bromoanisole via electrophilic aromatic substitution with high para-selectivity.

Reagents & Equipment:

-

Anisole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Glacial Acetic Acid (Solvent)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Dropping funnel (for liquid bromine) or powder funnel (for NBS)

-

TLC plates and appropriate developing solvent (e.g., 95:5 Hexanes:Ethyl Acetate)

-

Standard aqueous work-up reagents (Saturated NaHCO₃, Saturated Na₂S₂O₃, Brine)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

-

Apparatus for column chromatography or distillation (for purification)

Procedure:

-

Setup: Charge a round-bottom flask with anisole (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of anisole). Place the flask in an ice bath and begin stirring. Allow the solution to cool to 0-5 °C.

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the cooled anisole solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition. Self-Validating Check: Careful temperature control is critical for selectivity. A rapid temperature increase indicates the reaction is proceeding too quickly, risking lower selectivity.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the consumption of the starting material by TLC. Self-Validating Check: A clean TLC with a single major product spot (lower Rf than anisole) and complete consumption of the starting material indicates a successful reaction.

-

Quenching and Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize acetic acid), saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine), and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography or vacuum distillation to yield pure 4-bromoanisole.

Conclusion

The regioselectivity observed in the bromination of anisole is a textbook example of substituent effects in electrophilic aromatic substitution. The powerful electron-donating resonance of the methoxy group overwhelmingly directs substitution to the ortho and para positions by stabilizing the key arenium ion intermediates. While both positions are electronically activated, steric hindrance around the methoxy group causes a kinetic preference for attack at the more accessible para position. For the practicing scientist, this inherent selectivity can be further enhanced to achieve near-exclusive formation of the para isomer. By employing milder brominating agents like NBS, maintaining low reaction temperatures, and controlling stoichiometry, the synthesis of para-bromoanisole can be rendered a highly efficient and selective transformation, minimizing the formation of isomeric impurities and polysubstituted byproducts.

References

-

Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Retrieved from Homework.Study.com. [Link]

-

Brainly.in. (2023, July 26). Anisole undergoes electrophilic substitution reaction. [Link]

-

Wikipedia. (n.d.). Ortho effect. [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

-

JoVE. (2025, May 22). Video: ortho–para-Directing Activators: –CH3, –OH, –NH2, –OCH3. [Link]

-

ACS Publications - Journal of Chemical Education. (2025, September 11). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. [Link]

-

Quora. (2023, July 1). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?[Link]

-

Filo. (2025, May 30). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.[Link]

-

Chegg.com. (2025, May 7). Solved Explain why a Lewis acid is required for bromination. [Link]

-

promo.edialux.be. (n.d.). Bromination Of Anisole. [Link]

-

Filo. (2025, May 19). The bromination of anisole is an extremely fast reaction. Complete the resonance structures of the intermediate arenium cation. [Link]

-

PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. [Link]

-

brainly.com. (2020, February 20). [FREE] Draw the most stable resonance structure for the intermediate in the electrophilic aromatic bromination of. [Link]

-

Chegg.com. (2018, January 22). Solved Show the mechanism of the bromination of anisoleThe. [Link]

-

University of Calgary. (n.d.). Ch12: Aromatic halogenation. [Link]

-

Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?[Link]

-

Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis...[Link]

-

Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene?[Link]

-

Quora. (2024, February 3). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?[Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. [Link]

-

Filo. (2025, September 2). Mechanisms of ortho and para bromo anisole from anisole. [Link]

-

Dalal Institute. (n.d.). The Ortho/Para Ratio. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 4. brainly.in [brainly.in]

- 5. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]

- 6. quora.com [quora.com]

- 7. homework.study.com [homework.study.com]

- 8. The bromination of anisole is an extremely fast reaction. Complete the re.. [askfilo.com]

- 9. Solved Show the mechanism of the bromination of anisoleThe | Chegg.com [chegg.com]

- 10. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]

- 11. Mechanisms of ortho and para bromo anisole from anisole Explain the reac.. [askfilo.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Ortho effect - Wikipedia [en.wikipedia.org]

- 15. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. benchchem.com [benchchem.com]

- 18. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 19. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. quora.com [quora.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Anisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisole (methoxybenzene) and its derivatives are pivotal substrates in organic synthesis, frequently encountered in the development of pharmaceuticals, agrochemicals, and materials. Their propensity to undergo electrophilic aromatic substitution (EAS) is of fundamental importance. The methoxy group profoundly influences both the reactivity of the aromatic ring and the regiochemical outcome of these reactions. This guide provides a comprehensive exploration of the principles governing EAS in anisole derivatives, detailing the underlying mechanisms, the directing effects of substituents, and practical experimental protocols for key transformations. By integrating theoretical principles with actionable methodologies, this document serves as a vital resource for professionals engaged in the synthesis and modification of anisole-based compounds.

Introduction: The Unique Reactivity of the Anisole Ring System

Anisole's behavior in electrophilic aromatic substitution is a classic illustration of substituent effects in aromatic chemistry. The methoxy (-OCH₃) group is a potent activating group, rendering the benzene ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1][2] For instance, the nitration of anisole proceeds at a rate approximately 10,000 times faster than the nitration of benzene.[3] This enhanced reactivity is a direct consequence of the electronic interplay between the methoxy group and the aromatic π-system.

The methoxy group exerts two opposing electronic effects:

-

A +R (or +M) Effect (Resonance Donation): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance.[4] This increases the electron density of the ring, particularly at the ortho and para positions.[4]

-

A -I Effect (Inductive Withdrawal): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond.

The resonance effect is the dominant factor, leading to an overall activation of the ring towards electrophilic attack.[5] This activation is, however, not uniform across all positions. The increased electron density is most pronounced at the ortho and para carbons, making these sites the preferred points of electrophilic attack.[4][5] Consequently, the methoxy group is classified as an ortho, para-director.[3][4][6] While the ortho and para positions are strongly activated, the meta positions are slightly deactivated relative to benzene due to the inductive effect.[5]

Mechanistic Underpinnings of Electrophilic Aromatic Substitution

The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8][9][10]

Step 1: Attack of the Electrophile

The π-electron system of the anisole ring acts as a nucleophile, attacking the electrophile (E⁺).[7][10] This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[10] The attack can occur at the ortho, meta, or para position, leading to the formation of three possible arenium ion intermediates.

Step 2: Deprotonation and Re-aromatization

In the second, fast step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.[8][10]

The Role of the Methoxy Group in Stabilizing the Arenium Ion

The directing effect of the methoxy group can be rationalized by examining the stability of the arenium ion intermediates formed upon attack at the ortho, para, and meta positions.

For ortho and para attack, a key resonance structure can be drawn where the positive charge is located on the carbon atom bearing the methoxy group. In this contributor, the lone pair of electrons on the oxygen atom can be delocalized to form a C=O double bond, thus satisfying the octet rule for all atoms and significantly stabilizing the intermediate.[3][11]

In contrast, for meta attack, the positive charge is never delocalized onto the carbon atom attached to the methoxy group.[3] Consequently, the oxygen lone pairs cannot directly participate in stabilizing the positive charge through resonance. This lack of direct resonance stabilization makes the meta arenium ion significantly less stable than the ortho and para intermediates.[3]

The transition states leading to these intermediates will reflect their relative stabilities. Therefore, the activation energies for ortho and para attack are lower than for meta attack, leading to the preferential formation of ortho and para substituted products.[3]

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,5-Dibromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Dibromoanisole in a range of common organic solvents. As a key intermediate in pharmaceutical synthesis and materials science, understanding its solubility profile is critical for reaction optimization, purification, and formulation development. This document synthesizes available data with fundamental chemical principles to offer a practical framework for scientists and researchers. We will explore the molecular characteristics of this compound that govern its solubility, present qualitative solubility data in various solvents, and provide a detailed, field-proven protocol for experimentally determining solubility.

Introduction: The Significance of this compound

This compound (CAS No: 95970-08-4) is a halogenated aromatic ether with the molecular formula C₇H₆Br₂O.[1][2] Its structure, featuring a methoxy group and two bromine atoms on a benzene ring, makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the bromine atoms and the activating effect of the methoxy group provide multiple reactive sites for the construction of complex molecules. Notably, its derivatives have been explored in the synthesis of novel pharmaceutical compounds and functional materials.[3]

A thorough understanding of the solubility of this compound is a cornerstone of its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques such as recrystallization and chromatography, and is a critical parameter in the development of formulations for drug delivery and other applications. This guide aims to provide a detailed understanding of these solubility characteristics.

Predicting Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. The structure of this compound provides key insights into its expected solubility:

-

Polarity: The presence of the oxygen atom in the methoxy group and the bromine atoms introduces polarity to the molecule. However, the largely nonpolar benzene ring and the symmetrical arrangement of the substituents result in a molecule with relatively low overall polarity.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces, due to its significant molecular weight and the presence of polarizable bromine atoms, and dipole-dipole interactions. It lacks the ability to act as a hydrogen bond donor, although the oxygen atom can act as a weak hydrogen bond acceptor.

Based on these characteristics, it is anticipated that this compound will exhibit good solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in highly polar protic solvents like water.

Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility of this compound | Rationale |

| Alcohols | Methanol | Soluble | The synthesis of this compound has been described in a solution containing methanol.[3][4] The moderate polarity of methanol allows for favorable interactions. |

| Ethanol | Soluble[5] | Similar to methanol, ethanol's polarity is compatible with the solute. Isomers like 2,4-dibromoanisole also show solubility in ethanol.[5] | |

| Ethers | Diethyl Ether | Soluble | Used for dilution and extraction during the synthesis of this compound, indicating good solubility.[3][4] Its low polarity is well-suited for dissolving the compound. |

| Tetrahydrofuran (THF) | Soluble | A common solvent in the synthesis of this compound, suggesting it is a good solvent for the starting materials and the product.[3][4] THF is a polar aprotic solvent that can engage in dipole-dipole interactions.[6] | |

| Halogenated Solvents | Chloroform | Soluble[5] | The polarity and ability to form weak hydrogen bonds make chloroform a good solvent for many organic compounds. |

| Dichloromethane (DCM) | Likely Soluble | DCM is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds.[7] | |

| Esters | Ethyl Acetate | Soluble | Used as a component of the eluent in the purification of this compound by column chromatography, which implies solubility.[3][4] |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | The nonpolar aromatic ring of toluene can interact favorably with the benzene ring of this compound through London dispersion forces. A solution of the related 2,4-dibromoanisole in toluene is commercially available.[8] |

| Aliphatic Hydrocarbons | Hexane | Soluble (in mixture) | Used in combination with ethyl acetate for the purification of this compound, indicating some degree of solubility, likely enhanced by the presence of the more polar co-solvent.[3][4] |

| Cyclohexane | Likely Sparingly Soluble | As a nonpolar solvent, it would primarily interact through weaker London dispersion forces. | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Likely Soluble | DMF is a powerful, polar aprotic solvent known for its ability to dissolve a wide array of organic compounds.[9][10][11] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is another highly polar aprotic solvent with excellent solvating properties for many organic molecules. | |

| Water | Insoluble | The nonpolar character of the dibrominated benzene ring is expected to make it poorly soluble in the highly polar, protic environment of water.[12] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, THF, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Spatula

-

Water bath (for temperature control, if needed)

Experimental Workflow

Caption: Experimental workflow for determining the qualitative solubility of this compound.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small, clean, and dry test tube.

-

Initial Solvent Addition: Add 0.25 mL of the selected organic solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30 seconds to ensure thorough contact between the solute and the solvent.

-

Observation: Carefully observe the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.25 mL of the solvent and repeat the mixing and observation steps.

-

Final Assessment: Continue adding the solvent in 0.25 mL increments up to a total volume of 1 mL. If the compound dissolves at any point, it is classified as soluble. If some or all of the solid remains after the addition of 1 mL of solvent, it can be classified as "partially soluble" or "insoluble."[8][13]

Causality and Self-Validation

-

Why start with a small amount of solute and solvent? This approach allows for a more accurate determination of solubility. If a large amount of solvent is used initially, it may be difficult to discern between high and moderate solubility.

-

Why use a vortex mixer? Vigorous mixing is crucial to overcome any kinetic barriers to dissolution and ensure that the system reaches equilibrium, or near-equilibrium, in a reasonable timeframe.

-

Why incremental addition? This semi-quantitative approach provides more information than a simple "soluble/insoluble" binary classification. It allows for a rough estimation of the solubility limit.

-